molecular formula C16H20O3 B1345382 trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-08-7

trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1345382
M. Wt: 260.33 g/mol
InChI Key: VIYTWTNVNRXMME-ZIAGYGMSSA-N
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Description

The compound "trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid" is a chemical entity that can be associated with the broader class of cycloalkanecarboxylic acids. These compounds are of interest in various fields, including medicinal chemistry, due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of trans cycloalkanecarboxylic acids can be achieved through isomerization reactions. For instance, the cis-->trans isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids in a strongly basic aqueous solution has been studied, starting from the cis isomers. This process has been found to yield synthetically useful amounts of the trans acids with relatively small quantities of the corresponding olefinic acids . Although the specific synthesis of "trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid" is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of cycloalkanecarboxylic acids is characterized by the presence of a carboxylic acid functional group attached to a cycloalkane ring. The geometry of these compounds, including their tautomerism and hydrogen bonding capabilities, is crucial for their biological activity and their physical properties. Cyclopentane-1,2-diones have been evaluated as potential surrogates for the carboxylic acid functional group, indicating the versatility of cycloalkane structures in mimicking biologically relevant motifs .

Chemical Reactions Analysis

Cycloalkanecarboxylic acids can undergo various chemical reactions, including decarboxylation and nucleophilic addition. For example, trans-2-arylbenzocyclobuten-1-ols have been prepared by decarboxylation of 2-arylbenzocyclobutene-1-carboxylic acids, followed by hydrolysis of the acetoxy group. This demonstrates the reactivity of the carboxylic acid group when it is part of a strained ring system, such as a benzocyclobutene .

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloalkanecarboxylic acids are influenced by their molecular structure. The acidity, tautomerism, and hydrogen bonding patterns are important factors that determine the behavior of these compounds in different environments. For example, the acidity of cyclopentane-1,2-diones has been evaluated, and these compounds have been found to be potent TP receptor antagonists, suggesting that their physical properties are conducive to biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has explored the synthesis and characterization of cyclohexane derivatives, including studies on the preparation and mass spectra of various t-butylcyclohexanecarboxylic acids. These studies provide insights into the hydrogenation processes and mass spectrometric analysis of cyclohexane derivatives, highlighting the chemical properties and synthesis pathways for related compounds (Bekkum et al., 2010).

Catalysis and Chemical Reactions

Research on palladium-tetraphosphine catalyzed cross-coupling reactions showcases the significant influence of ligands on the efficiency of aryl bromides with arylboronic acids cross-coupling. This highlights the potential of using specific catalytic systems for enhancing reaction yields and understanding the role of catalysts in chemical synthesis (Feuerstein et al., 2001).

Isosteric Substitution and Drug Design

Investigations into cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group in drug design demonstrate the versatility of cyclopentane derivatives in mimicking carboxylic acid's physical-chemical properties. This research underscores the cyclopentane-1,3-dione unit's potential as a valuable tool in medicinal chemistry for designing potent thromboxane receptor antagonists (Ballatore et al., 2011).

Stereoselective Synthesis

The stereoselective synthesis of cyclopentene derivatives illustrates the capacity to control the stereochemistry in the synthesis of complex organic molecules. This area of research is crucial for developing pharmaceuticals and materials with specific chiral properties, demonstrating the importance of stereoselective synthesis in organic chemistry (Nair et al., 2006).

properties

IUPAC Name

(1R,2R)-2-(2-propan-2-ylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10(2)11-6-3-4-7-12(11)15(17)13-8-5-9-14(13)16(18)19/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYTWTNVNRXMME-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641334
Record name (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733741-08-7
Record name rel-(1R,2R)-2-[2-(1-Methylethyl)benzoyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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